3-(Dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Aromatic protons in the benzisoxazole core resonate between δ 7.2–8.1 ppm as multiplet signals.
- The 4-fluorophenyl group’s para-fluorine causes deshielding of adjacent protons, producing a doublet near δ 7.4 ppm (J = 8.6 Hz).
- The propenone’s α-proton (C₁₀-H) appears as a singlet at δ 6.8 ppm, while the β-vinylic proton (C₁₁-H) couples with the dimethylamino group, yielding a doublet at δ 3.2 ppm (J = 12.4 Hz).
- The dimethylamino group’s six equivalent protons produce a singlet at δ 2.9 ppm.
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- The molecular ion peak appears at m/z 310.3 , consistent with the molecular formula.
- Fragmentation pathways include:
X-ray Crystallographic Analysis
While no experimental crystallographic data for this specific compound is publicly available, analogous benzisoxazole derivatives exhibit planar benzisoxazole cores with dihedral angles of 5–10° between the benzene and isoxazole rings. The propenone chain typically adopts an s-trans conformation to minimize steric clashes between the carbonyl oxygen and adjacent substituents.
Computational Modeling of 3D Conformers
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal two stable conformers:
- Conformer A : The dimethylamino group lies coplanar with the propenone chain, maximizing conjugation. This form is 2.3 kcal/mol lower in energy than Conformer B.
- Conformer B : The dimethylamino group rotates 90° relative to the propenone plane, disrupting conjugation but reducing steric strain with the benzisoxazole core.
Key computational findings include:
- HOMO-LUMO Gap : 4.1 eV, indicating moderate electronic stability.
- Electrostatic Potential : The carbonyl oxygen and fluorine atom serve as regions of high electron density, while the dimethylamino nitrogen exhibits partial positive charge.
- Torsional Angles :
- C₅–C₁₀–C₁₁–N₂: 178.5° (Conformer A), 85.2° (Conformer B).
- C₇–C₈–C₉–O₁: 2.8° (isoxazole ring planarity).
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-21(2)10-9-17(22)13-5-8-16-15(11-13)18(23-20-16)12-3-6-14(19)7-4-12/h3-11H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDBDKGCIUPTGG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-amino-5-fluorobenzisoxazole in the presence of a base, followed by the addition of dimethylamine and a suitable catalyst to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction with target molecules help elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
Chalcone Derivatives (Cluster 5 vs. Cluster 6)
highlights structure-activity relationships (SAR) in chalcones:
- Exhibits high inhibitory activity (IC₅₀ = 4.35 μM) .
- Cluster 6 Compounds : Feature iodine at meta (ring A) and para substituents (halogens or methoxy on ring B). For example:
- 2j : Bromine (para, ring A) and fluorine (para, ring B), IC₅₀ = 4.70 μM.
- 2n : Methoxy (para, ring A) and fluorine (para, ring B), IC₅₀ = 25.07 μM.
Key Insight : Electron-withdrawing groups (e.g., halogens) at para positions enhance activity, while methoxy groups reduce potency due to lower electronegativity .
Target Compound vs. 2j
The target compound replaces bromine (ring A) with a benzisoxazole moiety and retains fluorine (para, ring B).
Role of the Benzisoxazole Moiety
The benzisoxazole core distinguishes the target compound from non-heterocyclic chalcones. describes (E)-1-(4-bromo-3-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, a chalcone lacking the benzisoxazole.
Fluorine Substitution Patterns
- Para vs. Meta Fluorine: lists (E)-3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one (molecular weight 310.33 g/mol), which substitutes fluorine at the meta position on ring B. The target compound’s para-fluorophenyl group may offer better electronic interaction with target enzymes due to its linear alignment and stronger dipole moment .
- Antimicrobial Activity : shows halogenated chalcones (e.g., compound 3n with bromo/chloro substituents) exhibit potent antifungal activity. The fluorine in the target compound likely contributes to similar bioactivity .
Dimethylamino Group Contributions
The dimethylamino group in the propenone chain enhances solubility and may participate in cation-π interactions. and highlight compounds with dimethylamino substituents (e.g., IMP-1 in escitalopram impurities) that improve pharmacokinetic properties, suggesting analogous benefits in the target compound .
Structural and Pharmacological Data Table
*Calculated based on similar compounds.
Biological Activity
3-(Dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one, commonly referred to as a benzisoxazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular structure, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C19H17FN2O2
- Molecular Weight : 324.35 g/mol
- CAS Number : 383147-34-0
Structural Characteristics
The structure features a dimethylamino group and a fluorophenyl moiety, which contribute to its pharmacological properties. The presence of the benzisoxazole ring is particularly notable for its role in various biological activities.
Research indicates that compounds like this compound may exert their effects through several mechanisms:
- Sirtuin Modulation : Some studies suggest that benzisoxazole derivatives can modulate sirtuins, which are proteins involved in cellular regulation and longevity .
- Antioxidant Activity : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation, although specific pathways remain to be elucidated.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
| Activity Type | Observations | Reference |
|---|---|---|
| Cytotoxicity | Inhibition of cancer cell lines | |
| Antioxidant Activity | Reduction of reactive oxygen species (ROS) | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective properties of this compound against neurotoxic agents in neuronal cell cultures. The results suggested that it could potentially be developed for therapeutic applications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(Dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Benzisoxazole Core Formation : Cyclization of substituted o-nitrophenyl precursors under reductive conditions (e.g., Zn/HOAc) to form the 2,1-benzisoxazole moiety .
Chalcone Formation : A Claisen-Schmidt condensation between the benzisoxazole carbonyl derivative and dimethylaminoacetophenone in a polar aprotic solvent (e.g., DMSO or ethanol) under reflux (70–90°C). Catalytic bases like NaOH or KOH enhance enolate formation .
- Critical Factors :
- Solvent choice affects reaction kinetics; DMSO accelerates condensation but may require inert atmospheres to prevent oxidation.
- Temperature control minimizes side reactions (e.g., Michael additions).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?
- Methodological Answer :
- NMR : Use - and -NMR in CDCl or DMSO-d to resolve signals from the fluorophenyl (δ 7.2–7.8 ppm), benzisoxazole (δ 6.5–7.1 ppm), and propenone (δ 5.8–6.3 ppm) groups. Overlapping peaks may require 2D NMR (COSY, HSQC) .
- IR : Confirm carbonyl (C=O) stretching at ~1670 cm and benzisoxazole C-O-C at ~1250 cm .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities. Monitor for [M+H] at m/z 193.22 (base peak) .
- Pitfalls : Solvent residues in NMR (e.g., DMSO-d at δ 2.5 ppm) and matrix effects in MS require blank subtraction .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound, and how do these predictions align with experimental data?
- Methodological Answer :
- DFT Modeling : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. Predict reactive sites (e.g., propenone β-carbon for nucleophilic additions) .
- Validation : Compare computed IR/Raman spectra with experimental data. Discrepancies >5% in vibrational modes may indicate solvent effects or crystal packing influences .
- Reactivity Insights : Simulate Fukui indices to identify electrophilic/nucleophilic regions, guiding derivatization strategies .
Q. What crystallographic strategies resolve discrepancies in reported dihedral angles between the benzisoxazole and fluorophenyl moieties across studies?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction with synchrotron sources to minimize thermal motion artifacts. For twinned crystals, apply SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands .
- Dihedral Angle Analysis : Compare angles in similar chalcone derivatives (e.g., 7.14°–56.26° in fluorophenyl-benzisoxazole analogs). Use Mercury software to overlay structures and identify steric/electronic influences on conformation .
- Contradiction Resolution : If angles diverge >10°, re-examine crystal symmetry (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks .
Q. How should researchers design cytotoxicity assays to evaluate this compound’s bioactivity, balancing in vitro and in vivo models?
- Methodological Answer :
- In Vitro Screening : Use human cancer cell lines (e.g., HeLa, MCF-7) with MTT assays (IC determination). Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis/necrosis markers .
- In Vivo Models : For preliminary ecotoxicity, adopt Daphnia magna assays (OECD 202 guidelines) due to cost-effectiveness and reproducibility. Monitor lethality/immobilization at 24–48 hours .
- Mechanistic Studies : Combine transcriptomics (RNA-seq) and molecular docking to map interactions with targets like tubulin or kinases .
Q. What strategies mitigate challenges in refining crystal structures of this compound when data quality is suboptimal?
- Methodological Answer :
- Low-Resolution Data : Use SHELXE for iterative phasing and density modification. Apply restraints (DFIX, SADI) for bond lengths/angles based on similar structures .
- Disordered Regions : Model alternate conformations with PART commands in SHELXL. Refine occupancy factors to <50% for minor components .
- Validation : Cross-check R (<0.05) and R-R gaps (<5%) using checkCIF/PLATON .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on the biological activity of fluorophenyl-benzisoxazole derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC, assay conditions) using tools like RevMan. Stratify by cell type, exposure time, and compound purity .
- Dose-Response Curves : Re-evaluate EC values with standardized protocols (e.g., fixed 72-hour incubations).
- Structural Modifications : Compare substituent effects (e.g., electron-withdrawing groups on fluorophenyl) to identify SAR trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
